1,2-bis(3-nitrophenyl)ethane-1,2-dione

Description

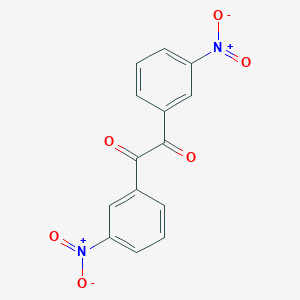

1,2-Bis(3-nitrophenyl)ethane-1,2-dione is a symmetric α-diketone derivative featuring two 3-nitrophenyl substituents.

Properties

CAS No. |

5913-06-4 |

|---|---|

Molecular Formula |

C14H8N2O6 |

Molecular Weight |

300.22 g/mol |

IUPAC Name |

1,2-bis(3-nitrophenyl)ethane-1,2-dione |

InChI |

InChI=1S/C14H8N2O6/c17-13(9-3-1-5-11(7-9)15(19)20)14(18)10-4-2-6-12(8-10)16(21)22/h1-8H |

InChI Key |

SGKVXDKTNJHBCA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Other CAS No. |

5913-06-4 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

Typical nitration proceeds at temperatures between 0–5°C to mitigate exothermic side reactions. A molar ratio of 1:2 for benzil to HNO₃ ensures complete di-nitration, while excess H₂SO₄ (3–4 equivalents) maintains reaction acidity. Post-reaction, the mixture is quenched in ice water, and the crude product is recrystallized from ethanol to yield light-yellow crystals.

Table 1: Nitration Parameters for this compound

| Parameter | Value/Range |

|---|---|

| Benzil:HNO₃ molar ratio | 1:2 |

| H₂SO₄ volume (conc.) | 3–4 equivalents |

| Temperature | 0–5°C |

| Reaction time | 4–6 hours |

| Yield | 65–75% (estimated) |

Characterization via FT-IR confirms successful nitration through nitro group vibrations at 1520 cm⁻¹ and 1350 cm⁻¹, while ¹H NMR reveals aromatic proton resonances at δ 8.2–7.5 ppm.

| Parameter | Optimal Value |

|---|---|

| Glyoxal equivalence | 0.5 equivalents |

| Acetic acid volume | 3 mL per 0.5 mmol aldehyde |

| Temperature | 100°C |

| Reaction time | 8 hours |

| Workup | NaHCO₃ neutralization |

Despite its potential, this route’s applicability to nitro-substituted substrates remains underexplored, necessitating further validation.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors—employed in analogous nitrophenoxy-ethane production—offer advantages over batch processes, including improved heat dissipation and reduced reaction times.

Continuous Nitration Process

A patent describing 1,2-bis-(2-nitrophenoxy)-ethane synthesis provides insights into scalability:

-

Reactors : Tubular flow reactors maintain precise temperature control (50–60°C).

-

Reagents : Ethylene glycol and nitro-substituted aryl halides in dimethylacetamide (DMAc).

-

Purification : Automated pH adjustment (HCl) and solvent recovery via distillation.

Adapting this protocol for this compound would require substituting ethylene glycol with benzil and optimizing nitro group positioning via acid strength modulation.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound

| Method | Advantages | Limitations |

|---|---|---|

| Benzil nitration | High regioselectivity | Harsh acidic conditions |

| Glyoxal condensation | Mild conditions | Unverified for nitro substrates |

| Continuous flow | Scalability | High initial infrastructure cost |

Chemical Reactions Analysis

Types of Reactions: Benzil, 3,5’-dinitro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dinitrobenzilic acid.

Reduction: Reduction of the nitro groups can yield amino derivatives.

Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Substitution reactions often require strong bases or nucleophiles.

Major Products: The major products formed from these reactions include dinitrobenzilic acid, amino derivatives, and various substituted benzil compounds .

Scientific Research Applications

Chemistry

Reagent in Organic Synthesis

- Used as a starting material for synthesizing more complex organic molecules.

- Serves as a key intermediate in the preparation of various chemical compounds.

Biology

Biological Activity

- Research indicates potential antimicrobial and anticancer properties of its derivatives.

- Studies have shown that compounds derived from 1,2-bis(3-nitrophenyl)ethane-1,2-dione exhibit significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of metal complexes derived from this compound against several pathogens. The results indicated enhanced activity when complexed with metals like copper and cobalt compared to the uncomplexed ligand.

| Compound | Zone of Inhibition (cm) |

|---|---|

| NBTS | 1.0 |

| [Cu(NBTS)₂]Cl₂ | 2.5 |

| [Co(NBTS)₂]Cl₂ | 1.1 |

| Control | 0 |

Medicine

Drug Development

- Investigated for its potential as a drug candidate due to its inhibitory effects on carboxylesterases (CEs), which are important in drug metabolism .

- The compound has shown promise in selectively inhibiting certain enzyme isoforms relevant to disease processes.

Industry

Industrial Applications

- Utilized in the production of dyes and polymers due to its reactive nature.

- Its derivatives are explored for applications in materials science, particularly in creating functionalized materials with specific properties.

Mechanism of Action

The mechanism of action of Benzil, 3,5’-dinitro- involves its interaction with various molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The α-diketone core (ethane-1,2-dione) is common among analogs, but substituents on the aromatic rings dictate key differences:

- Benzil (1,2-diphenylethane-1,2-dione): The parent compound lacks functional groups, resulting in high hydrophobicity (clogP ~3.5) and poor water solubility.

- 1-Phenyl-2-pyridinylethane-1,2-diones : Incorporating a pyridinyl group improves water solubility (predicted 10-fold increase over benzil) while maintaining CE inhibitory activity. The asymmetric structure allows modular synthetic modifications .

- However, biological activity data are sparse .

- Curcumin Derivatives (e.g., ST03, ST06) : These feature piperidone rings and chlorophenyl/trimethoxyphenyl substituents. They exhibit enhanced bioavailability (14-fold over curcumin) and anticancer activity due to improved metabolic stability .

- Halogenated Derivatives (e.g., 1,2-bis(4-fluorophenyl)ethane-1,2-dione) : Fluorine substituents moderate electron density and enhance π-π stacking in crystal structures, influencing solid-state packing and material properties .

- 1,2-Bis(3-bromophenyl)ethane-1,2-dione (BBPED) : Bromine substituents enable elastic bending and plastic twisting in crystals, showcasing applications in flexible organic materials .

However, nitro groups may increase hydrophobicity, reducing water solubility relative to pyridinyl or polar analogs.

Physicochemical Properties

*clogP values estimated from structural analogs.

Solubility Trends : Nitro groups increase molecular weight and hydrophobicity, likely reducing aqueous solubility compared to pyridinyl or methoxy derivatives. This could limit bioavailability unless formulation strategies are employed.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-bis(3-nitrophenyl)ethane-1,2-dione, and how can reaction parameters be optimized for improved yields?

- Methodological Answer : The compound is typically synthesized via condensation reactions of nitro-substituted benzaldehyde derivatives. For example, analogous diones are prepared using stoichiometric ratios of nitrobenzaldehyde and ketones under acidic or basic conditions. Optimization involves adjusting molar ratios (e.g., 2:1 aldehyde-to-ketone) and reaction temperatures (40–50°C), as seen in similar syntheses of bis-nitrophenyl diketones . Characterization via FT-IR and ¹H NMR is critical to confirm product identity and purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be addressed?

- Methodological Answer : FT-IR is used to confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and nitro (NO₂) vibrations (~1520 cm⁻¹). ¹H NMR resolves aromatic proton splitting patterns (δ 7.5–8.5 ppm). Discrepancies in data may arise from impurities or tautomeric forms; cross-validation with HPLC (reverse-phase C18 columns) and mass spectrometry (HRMS) is recommended .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to evaluate interactions between temperature, solvent polarity, and catalyst loading?

- Methodological Answer : A 2³ factorial design can systematically vary factors:

- Factors : Temperature (40°C vs. 60°C), solvent (DMF vs. THF), catalyst (Ni(COD)₂ vs. none).

- Response Variables : Yield, purity (HPLC), reaction time.

Statistical analysis (ANOVA) identifies significant interactions. For instance, higher temperatures in polar solvents may accelerate condensation but increase side reactions .

Q. What computational approaches predict the electronic properties of this compound, and how do they align with experimental redox behavior?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and electron-withdrawing effects of nitro groups. Experimental validation includes cyclic voltammetry to measure reduction potentials, where nitro groups typically show reversible peaks at -0.5 to -1.0 V (vs. Ag/AgCl). Discrepancies between computed and observed gaps may arise from solvent effects or crystal packing .

Q. How can orthogonal design and regression analysis improve purification protocols to minimize by-products like 1,2-bis(3-nitrophenyl)ethane-1,2-diol?

- Methodological Answer : Orthogonal arrays (e.g., L9 Taguchi) test variables such as recrystallization solvent (ethanol, acetone, ethyl acetate), cooling rate, and solvent-to-product ratio. Regression models correlate parameters with purity metrics. For example, slow cooling in ethanol maximizes crystal lattice exclusion of diol impurities .

Data Contradiction & Mechanistic Analysis

Q. How should researchers resolve conflicting reports on the thermal stability of this compound under varying atmospheric conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (O₂) atmospheres clarifies decomposition pathways. Discrepancies may arise from moisture absorption or nitro group dimerization. Controlled studies with Karl Fischer titration for moisture content and DSC for phase transitions are essential .

Q. What mechanistic insights explain the regioselectivity of nitro group reduction in this compound during catalytic hydrogenation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.